molecular formula C20H28N2O6S3 B6419572 2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine CAS No. 1021207-91-9

2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B6419572
CAS No.: 1021207-91-9
M. Wt: 488.6 g/mol
InChI Key: MUUCIWNBNWPDEN-UHFFFAOYSA-N
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Description

The compound 2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative characterized by two sulfonyl substituents (cyclohexane and 4-methylbenzene) and a 2,2-dimethoxyethyl amine group. The sulfonyl groups likely enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the dimethoxyethyl moiety may improve solubility compared to simpler alkylamines . Though direct synthesis data for this compound is absent in the provided evidence, analogous thiazol-5-amine derivatives are synthesized via cyclization and electrophilic substitution reactions (e.g., cyclization of thioureas or sulfonylation of amine precursors) .

Properties

IUPAC Name

2-cyclohexylsulfonyl-N-(2,2-dimethoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6S3/c1-14-9-11-16(12-10-14)30(23,24)19-18(21-13-17(27-2)28-3)29-20(22-19)31(25,26)15-7-5-4-6-8-15/h9-12,15,17,21H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCIWNBNWPDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclohexanesulfonyl)-N-(2,2-dimethoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:

  • Inhibition of Kinases : Many thiazole compounds act as kinase inhibitors, which are critical in cancer signaling pathways.
  • Modulation of Apoptotic Pathways : These compounds can activate or inhibit various apoptotic proteins, leading to programmed cell death in cancer cells.

Antimicrobial Activity

Thiazole derivatives also demonstrate antimicrobial properties against a range of pathogens. The compound's sulfonyl groups may enhance its interaction with microbial enzymes or cell membranes, leading to:

  • Inhibition of Bacterial Growth : Similar thiazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some studies suggest that thiazoles can impede fungal growth by disrupting cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can lead to reduced inflammation in various models of inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Notable Research Findings

  • Anticancer Studies : A study conducted by researchers found that a related thiazole compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. The compound activated caspase-3 and caspase-9, crucial for the apoptotic process ( ).
  • Antimicrobial Efficacy : Another investigation demonstrated that a similar thiazole derivative exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class of compounds ( ).
  • Inflammation Models : Research utilizing animal models of arthritis showed that thiazole derivatives could significantly lower inflammatory markers such as TNF-alpha and IL-6, suggesting therapeutic potential for chronic inflammatory conditions ( ).

Comparison with Similar Compounds

Key Research Findings and Implications

  • Sulfonyl Groups: Enhance metabolic stability and target affinity via hydrophobic and electronic effects. The target’s dual sulfonyl groups may improve selectivity compared to monosulfonated analogs .
  • Dimethoxyethyl vs. Methoxypropyl : The target’s 2,2-dimethoxyethyl group likely offers superior solubility and pharmacokinetics over 3-methoxypropyl derivatives due to optimized oxygen spacing .

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